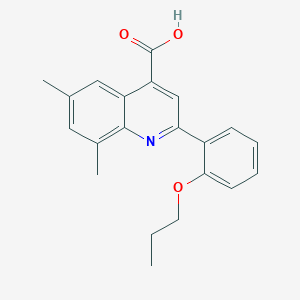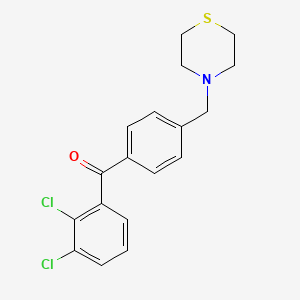
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Vue d'ensemble
Description
Synthesis Analysis
DTMBP is synthesized through Friedel-Crafts condensation. It is related to Benzophenone (BP) photophores, which possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Molecular Structure Analysis
The molecular formula of DTMBP is C18H17Cl2NOS, and its molecular weight is 366.3 g/mol.Chemical Reactions Analysis
The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations.Physical And Chemical Properties Analysis
DTMBP is a colorless solid that is soluble in organic solvents and has a melting point of 176°C.Applications De Recherche Scientifique
Photophore Applications in Biochemistry
Benzophenone (BP) photophores, related to 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, have diverse applications in biochemistry. They possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation. This process is utilized in various ways, such as ligand-protein interaction mapping, target identification, proteome profiling, bioconjugation, and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
Certain benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have shown potent cytotoxic and antitumor activities. These compounds, synthesized through Friedel-Crafts condensation, exhibited significant effects against P388 murine leukemia and PC-6 human lung carcinoma cells, indicating their potential in cancer therapy (Kumazawa et al., 1997).
Chemical Synthesis and Reactivity
The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations (HataNorisuke & OhtsukaRyoichi, 1975).
Environmental Applications
Research on benzophenone-4 in environmental applications highlights the growing concern over its presence in water bodies. Novel tertiary amine-functionalized adsorption resins were developed for the effective removal of benzophenone-4 from water, demonstrating the environmental implications and remediation strategies for these compounds (Zhou et al., 2018).
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRURJXYCGFLAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642935 | |
| Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-10-3 | |
| Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



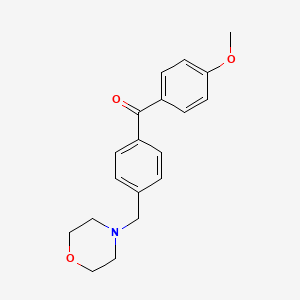
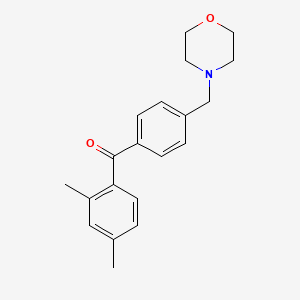
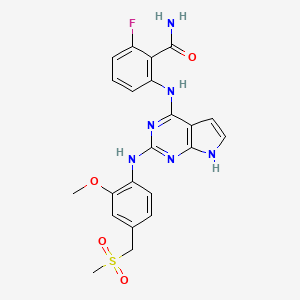

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)
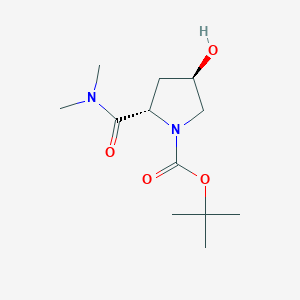
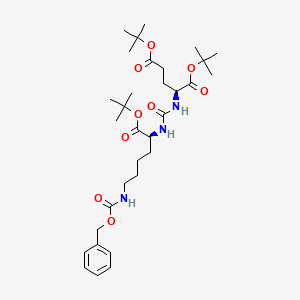
![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)




![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)
